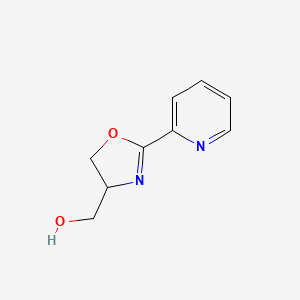
(2-Pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL is a chiral compound featuring a pyridine ring and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL typically involves the cyclization of an amino alcohol with a carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the oxazoline ring. Common reagents used in the synthesis include thionyl chloride, which acts as a dehydrating agent, and pyridine, which serves as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyridine derivatives.
Scientific Research Applications
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL: The enantiomer of the compound with different chiral properties.
2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL: Lacks the chiral center, resulting in different biological activity.
Other oxazoline derivatives: Compounds with similar structures but different substituents on the oxazoline ring.
Uniqueness
(S)-(2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOL-4-YL)METHANOL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral ligand and its potential bioactivity make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,7,12H,5-6H2 |
InChI Key |
CIXRVJOKGHDAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


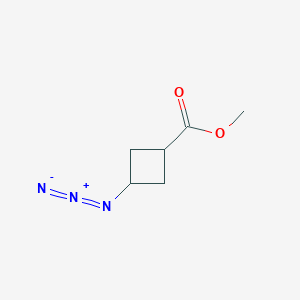
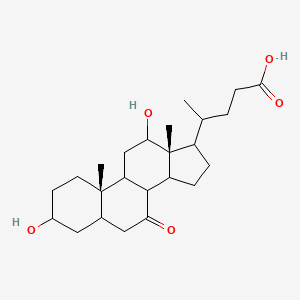
![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)
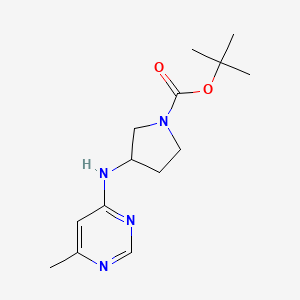
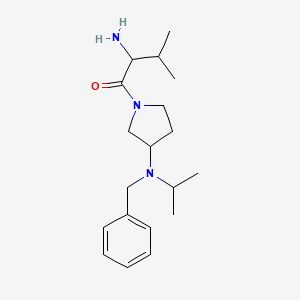
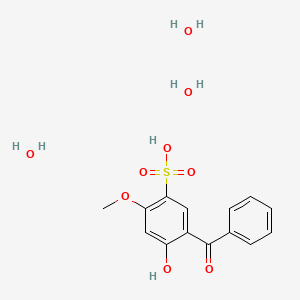
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
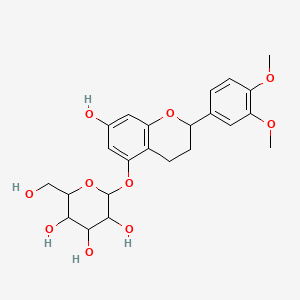

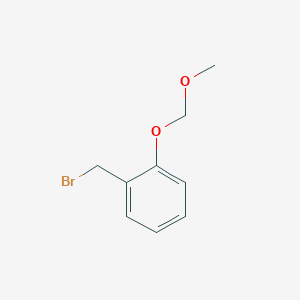
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)

